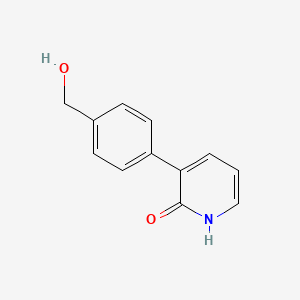
2-Hydroxy-4-(3-methoxyphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-(3-methoxyphenyl)pyridine is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyridine, with one carbon atom replaced by a nitrogen atom . It also contains a hydroxy group (OH) and a methoxy group (OCH3), making it a very versatile compound in chemical reactions .
Synthesis Analysis
The synthesis of pyridine derivatives, such as this compound, can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Wissenschaftliche Forschungsanwendungen
Chemistry and Properties
The chemistry and properties of pyridine derivatives, including "2-Hydroxy-4-(3-methoxyphenyl)pyridine," have been extensively studied. Pyridine compounds serve as crucial ligands in the formation of complex compounds due to their varied protonated and/or deprotonated forms, exhibiting significant spectroscopic, structural, and electrochemical activities. These compounds are pivotal in identifying blind spots in current research and suggesting potential areas of interest, particularly in unknown analogues (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Applications
Pyridine derivatives exhibit a wide range of biological activities, underscoring their importance in drug development. These compounds have shown potential in various fields, including genetics, pharmacology, and microbiology, due to their chemical and photochemical properties. The synthesis and structural modification of these derivatives can enhance their biological effectiveness and application scope, making them valuable in the pharmaceutical industry (Yoda, 2020).
Synthesis and Catalysis
The catalytic synthesis of heterocyclic compounds is another area where "this compound" finds its application. Research has focused on developing novel synthetic pathways using diversified catalysts, including organocatalysts and metal catalysts. This approach aims at enhancing the synthesis efficiency of pyridine scaffolds and their derivatives, demonstrating their broad applicability in medicinal chemistry and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Environmental and Analytical Chemistry
Methoxyphenols, including those derived from "this compound," are studied for their atmospheric reactivity and potential as biomass burning tracers. Their degradation pathways, kinetics, and secondary organic aerosol (SOA) formation potentials highlight the environmental impact of these compounds. Such studies are crucial for understanding the ecological and health implications of methoxyphenols emitted into the atmosphere (Liu, Chen, & Chen, 2022).
Safety and Hazards
While specific safety and hazard data for 2-Hydroxy-4-(3-methoxyphenyl)pyridine are not available, general safety measures should be taken when handling this compound. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Zukünftige Richtungen
The future research directions for 2-Hydroxy-4-(3-methoxyphenyl)pyridine could involve exploring its potential biological activities. For instance, pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities . Therefore, this compound could be a potential candidate for drug development .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of biologically active templates, such as penta-substituted/functionalized-3,4-diarylated pyridines .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
Related compounds have been involved in the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines via pyridine c3-arylation of nicotinic acids .
Result of Action
Related compounds have shown significant anti-proliferative properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4-(3-methoxyphenyl)pyridine. For instance, Novosphingobium aromaticivorans, a bacterium, has been found to metabolize a chemically modified by-product of lignin depolymerization, which is structurally similar to this compound . This suggests that certain environmental microbes could potentially influence the action of this compound.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTJJHJMXUQSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682618 |
Source


|
| Record name | 4-(3-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-25-7 |
Source


|
| Record name | 4-(3-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(Hydroxymethyl)phenyl]pyridin-3-ol](/img/structure/B6366039.png)



![5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol](/img/structure/B6366065.png)



